An In-depth Technical Guide to 2-Fluoro-5-methylbenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Fluoro-5-methylbenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzenecarboximidamide, a fluorinated aromatic amidine of significant interest in medicinal chemistry. Although specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust and detailed protocol for its synthesis via the Pinner reaction, and a discussion of its potential applications in drug discovery. By grounding our analysis in the well-documented chemistry of aryl carboximidamides, this guide serves as an essential resource for researchers looking to explore this and similar scaffolds for the development of novel therapeutic agents.
Introduction
The carboximidamide, or amidine, functional group is a critical pharmacophore in modern drug design. Its basic nature allows it to form strong salt bridges with biological targets, and it is a key structural component in a variety of clinically significant molecules. The incorporation of fluorine into small molecule therapeutics is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The convergence of these two features in 2-Fluoro-5-methylbenzenecarboximidamide makes it a compelling, albeit under-explored, candidate for further investigation. This guide aims to bridge the information gap by providing a foundational understanding of this molecule, from its fundamental properties to its synthesis and potential biological relevance.
Physicochemical Properties
The molecular structure of 2-Fluoro-5-methylbenzenecarboximidamide consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboximidamide group at the 1-position.
Based on its chemical structure, the molecular formula is determined to be C₈H₉FN₂ .
The molecular weight and other key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FN₂ | - |
| Molecular Weight | 152.17 g/mol | Calculated |
| Monoisotopic Mass | 152.07498 Da | PubChemLite |
| XLogP3 (Predicted) | 1.5 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 1 | - |
Synthesis of 2-Fluoro-5-methylbenzenecarboximidamide
The most established and reliable method for the synthesis of aryl carboximidamides from their corresponding nitriles is the Pinner reaction.[1][2] This two-step process first involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) through the acid-catalyzed reaction of a nitrile with an alcohol. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[3]
The logical and commercially available starting material for the synthesis of 2-Fluoro-5-methylbenzenecarboximidamide is 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4).[4][5][6]
Proposed Synthetic Workflow
Caption: Synthetic workflow for 2-Fluoro-5-methylbenzenecarboximidamide.
Detailed Experimental Protocol
Materials:
-
Anhydrous Ethanol (≥99.5%)
-
Hydrogen Chloride gas (anhydrous)
-
Anhydrous Diethyl Ether
-
Ammonia gas (anhydrous) or a saturated solution of ammonia in anhydrous ethanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., filled with calcium chloride).
-
Ice bath.
-
Apparatus for generating and drying HCl gas.
-
Filtration apparatus (e.g., Büchner funnel).
Step 1: Synthesis of Ethyl 2-fluoro-5-methylbenzenecarboximidate hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).
-
Acidification: Cool the solution to 0-5°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the solution is saturated.
-
Reaction: Seal the flask and stir the mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the Pinner salt.
-
Isolation of Pinner Salt: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the Pinner salt. Collect the white crystalline solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, significantly reducing the yield of the desired product.[7]
-
Low Temperature: The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable at higher temperatures and can rearrange to the N-alkyl amide.[3][8] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield of the Pinner salt.
-
HCl Gas: Gaseous HCl in an anhydrous alcohol is the classic reagent for this transformation. It acts as both the acid catalyst to activate the nitrile and the source of the chloride counter-ion for the Pinner salt.[1]
Step 2: Synthesis of 2-Fluoro-5-methylbenzenecarboximidamide (Ammonolysis)
-
Preparation of Ammoniacal Solution: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through the alcohol at 0°C.
-
Ammonolysis: Dissolve the dried Pinner salt from Step 1 in a minimal amount of anhydrous ethanol and cool it in an ice bath. Slowly add the ethanolic ammonia solution (2.0-3.0 eq) to the stirred Pinner salt solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of ammonium chloride as a white precipitate will be observed.
-
Isolation and Purification: Remove the ammonium chloride by filtration. Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Fluoro-5-methylbenzenecarboximidamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or toluene).
Analytical Characterization
A comprehensive analytical approach is required to confirm the identity and purity of the synthesized 2-Fluoro-5-methylbenzenecarboximidamide.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidine group. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and N-H stretching vibrations of the amidine group, as well as vibrations associated with the substituted aromatic ring.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.
Potential Applications in Drug Discovery
While there is no specific biological data for 2-Fluoro-5-methylbenzenecarboximidamide, the benzamidine scaffold is a well-known "privileged structure" in medicinal chemistry. Benzamidines are known to be inhibitors of serine proteases such as trypsin.[10] Furthermore, fluorinated benzamide and benzamidine derivatives have been investigated for a wide range of therapeutic applications.
-
Antimicrobial Agents: Benzamidine derivatives have shown promising antibacterial and antifungal activities.[11][12] The incorporation of fluorine may enhance these properties.
-
Anticancer Agents: Fluorinated benzamides have been explored as potential anticancer agents.[13][14] The amidine functional group could offer alternative binding interactions with cancer-related targets.
-
Enzyme Inhibition: The basic amidine group is an effective mimic of the guanidinium group of arginine, allowing it to interact with the active sites of various enzymes.
The logical progression for investigating the therapeutic potential of 2-Fluoro-5-methylbenzenecarboximidamide would involve screening against a panel of serine proteases, followed by broader screening for antimicrobial and anticancer activities.
Caption: Logical relationships in the drug discovery potential of the title compound.
Conclusion
2-Fluoro-5-methylbenzenecarboximidamide represents a promising yet underexplored molecule at the intersection of fluorine chemistry and privileged medicinal scaffolds. This technical guide provides a solid foundation for its investigation, including a detailed and scientifically-grounded synthetic protocol based on the Pinner reaction, a comprehensive plan for its analytical characterization, and a clear rationale for its potential applications in drug discovery. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of novel and effective therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]
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SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]
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PubChemLite. (n.d.). 1384264-25-8 (C8H9FN2). Retrieved from [Link]
- Wang, Y., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(12), 20496-20508.
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ACS Publications. (2025, July 21). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Retrieved from [Link]
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Oregon State University. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Retrieved from [Link]
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MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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MDPI. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
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- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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